molecular formula C10H18ClNO3 B2756965 3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride CAS No. 2344679-68-9

3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride

Cat. No.: B2756965
CAS No.: 2344679-68-9
M. Wt: 235.71
InChI Key: UAKWRSJEOVZHHT-QEEIDYIGSA-N
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Description

3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid hydrochloride is a synthetic organic compound characterized by a unique cyclobutane core fused with a piperidine ring. The molecule features a hydroxyl group at the 3-position of the cyclobutane and a carboxylic acid group at the 1-position, with the piperidine moiety substituted at the 4-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c12-9(13)7-5-10(14,6-7)8-1-3-11-4-2-8;/h7-8,11,14H,1-6H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKWRSJEOVZHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2(CC(C2)C(=O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344679-68-9
Record name rac-(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride typically involves the formation of the cyclobutane ring followed by the introduction of the piperidine group. One common method involves the cyclization of a suitable precursor under acidic conditions, followed by the addition of piperidine. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising properties as a pharmaceutical agent, particularly in the development of novel antibiotics and antimicrobial agents.

Antimicrobial Activity

Research has shown that compounds with similar structures can effectively combat multidrug-resistant bacteria. For instance, derivatives of piperidine have been synthesized and evaluated for their antimicrobial potency against Gram-positive pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The mechanism typically involves disruption of cell wall synthesis, leading to bacterial cell death .

Table 1: Antimicrobial Activity of Piperidine Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (µg/mL)Reference
Compound AStaphylococcus aureus8
Compound BKlebsiella pneumoniae16
Compound CPseudomonas aeruginosa32

Pharmacological Applications

The pharmacological profile of 3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid; hydrochloride suggests potential use in treating various conditions.

Neurological Disorders

Research indicates that compounds with piperidine structures may exhibit neuroprotective effects. For example, studies have explored their role in modulating neurotransmitter systems, which could be beneficial for conditions like Alzheimer's disease and Parkinson's disease .

Pain Management

There is ongoing investigation into the analgesic properties of this compound class. Preclinical studies have demonstrated that certain piperidine derivatives can reduce pain responses in animal models, indicating potential for development as pain management therapies .

Case Studies

Several case studies illustrate the applications of 3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid; hydrochloride in research.

Study on Antimicrobial Efficacy

A study published in PLOS ONE evaluated a series of piperidine derivatives against resistant strains of bacteria. The findings highlighted that specific modifications to the piperidine ring enhanced antimicrobial activity significantly, suggesting a structure-activity relationship that can be leveraged for drug design .

Neuroprotective Effects

In another study focusing on neuroprotection, researchers found that certain derivatives of this compound could inhibit neuroinflammation in cellular models, providing insights into their therapeutic potential for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors or enzymes, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Comparisons

4-Piperidinecarboxylic Acid Derivatives
  • 4-Piperidinecarboxylic Acid, 1-(3-Cyano-3,3-diphenylpropyl)- Ethyl Ester Monohydrate (): This compound shares a piperidine core but differs in substituents. The ethyl ester group and cyano-diphenylpropyl chain introduce hydrophobicity, contrasting with the cyclobutane-carboxylic acid and hydroxyl groups in the target compound. Such structural variations influence receptor binding and metabolic pathways .
  • 3-Piperidinecarboxylic Acid (): A positional isomer with the carboxylic acid group at the 3-position of the piperidine ring.
Piperidine-Carboxylate Esters
  • Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride Hydrate ():
    Features a benzyl group and ester functionality instead of hydroxyl and cyclobutane. The 4-oxo group introduces a ketone, which may affect redox stability and hydrogen-bonding interactions. The benzyl group enhances lipophilicity, impacting blood-brain barrier penetration .
Cyclobutane-Containing Analogs
  • Such differences influence electronic properties and therapeutic targets (e.g., kinase inhibition vs. antibacterial activity) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility & Stability Notes
Target Compound C10H16ClNO3 ~241.7 (calculated) Cyclobutane, hydroxyl, carboxylic acid High water solubility (HCl salt); acid stability likely comparable to Nicardipine HCl
4-Piperidinecarboxylic Acid Ethyl Ester [5] C30H32N2O2·HCl 489.06 Piperidine, ester, cyano-diphenylpropyl Lipophilic; requires alcohol for dissolution
3-Piperidinecarboxylic Acid [6] C6H11NO2·HCl 165.62 Piperidine, carboxylic acid Moderate solubility; pH-dependent stability
Yohimbine Hydrochloride [4] C21H26N2O3·HCl 390.91 Yohimban skeleton, methoxy, carboxylic acid Limited solubility; sensitive to light

Biological Activity

3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid; hydrochloride, also known by its IUPAC name (1S,3S)-3-(piperidin-4-yl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride, is a compound of interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C13H19ClN2O4
Molecular Weight 302.75 g/mol
IUPAC Name (1S,3S)-3-(piperidin-4-yl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride
CAS Number 2567495-38-7
Purity ≥ 95%

Research indicates that 3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid; hydrochloride exhibits significant interaction with various neurotransmitter systems, particularly the opioid receptors. Its structural similarity to other piperidine derivatives suggests it may act as a modulator or antagonist at these receptors, which are crucial in pain modulation and reward pathways.

Therapeutic Applications

  • Opioid Receptor Modulation : Studies have shown that compounds structurally related to this compound can act as opioid receptor antagonists. This suggests potential applications in treating opioid addiction or overdose by blocking the euphoric effects of opioids .
  • Neurological Disorders : The compound's ability to influence neurotransmitter systems positions it as a candidate for further investigation in conditions such as depression and anxiety disorders.

Study on Opioid Receptor Affinity

A significant study explored the binding affinity of various piperidine derivatives at the mu-opioid receptor. The findings indicated that certain modifications in the structure could enhance receptor binding and antagonistic properties. While specific data on 3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid; hydrochloride was not detailed, the implications suggest its potential efficacy in similar roles .

Pharmacological Profile Assessment

A pharmacological assessment conducted on related compounds highlighted their effects on pain relief and mood enhancement. The study concluded that compounds with similar piperidine structures could serve as dual-action agents, providing both analgesic and antidepressant effects .

Q & A

Q. How does the compound’s solubility profile impact formulation for preclinical studies?

  • Methodological Answer :
  • pH-solubility studies : Measure solubility in buffers (pH 1–7.4) to identify optimal conditions for oral bioavailability.
  • Co-solvent systems : Use cyclodextrins or PEG-based excipients to enhance aqueous solubility, as demonstrated for pyridoxine hydrochloride .

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